5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid
Description
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a pyridine derivative featuring a bromine atom at position 5, a phenylamino group at position 4, and a sulfonic acid moiety at position 3. The sulfonic acid group enhances water solubility, making it suitable for applications requiring polar environments .
Properties
Molecular Formula |
C11H9BrN2O3S |
|---|---|
Molecular Weight |
329.17 g/mol |
IUPAC Name |
4-anilino-5-bromopyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H9BrN2O3S/c12-9-6-13-7-10(18(15,16)17)11(9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16,17) |
InChI Key |
FDCQPWOPZMCPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2S(=O)(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(phenylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or sulfone under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 5-azido-4-(phenylamino)pyridine-3-sulfonic acid or 5-thiocyanato-4-(phenylamino)pyridine-3-sulfonic acid.
Oxidation Reactions: Formation of 5-Bromo-4-(nitrosophenylamino)pyridine-3-sulfonic acid or 5-Bromo-4-(nitrophenylamino)pyridine-3-sulfonic acid.
Reduction Reactions: Formation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonamide or 5-Bromo-4-(phenylamino)pyridine-3-sulfone.
Scientific Research Applications
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and physicochemical properties of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid with analogs from the evidence:
Key Observations :
- Solubility: Sulfonic acid derivatives generally exhibit higher aqueous solubility than non-sulfonated analogs (e.g., 5-Bromo-3-fluoropicolinic acid in ).
- Stability: Dimethylamino-substituted analogs require stringent storage conditions to prevent decomposition, whereas piperazine derivatives are more thermally stable .
Biological Activity
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is a synthetic organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃BrN₂O₃S, with a molecular weight of approximately 309.18 g/mol. The compound features a pyridine ring substituted at the 4-position with a phenylamino group and at the 3-position with a sulfonic acid group, enhancing its solubility in water and potential biological reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Some studies suggest that derivatives of this compound may inhibit viral replication through mechanisms involving protein kinases.
- Anticancer Properties : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, particularly targeting Raf protein kinases associated with melanoma and other cancers .
- Enzyme Inhibition : It may act as an inhibitor for phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular signaling pathways related to growth and metabolism .
Structure-Activity Relationship (SAR)
The unique combination of bromine and the phenylamino group on the pyridine ring contributes to the compound's enhanced biological activity compared to other similar compounds. The following table summarizes some structurally related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-4-(diethylamino)pyridine-3-sulfonic acid | Diethylamino group instead of phenylamino | May exhibit different pharmacological properties |
| 4-Amino-pyridine-3-sulfonic acid | Lacks bromine but retains sulfonic acid | Potentially less reactive due to absence of halogen |
| 2-Amino-5-bromopyridine | Different position of amino group | May show distinct biological activities |
Case Studies and Research Findings
- Antiviral Mechanisms : A study focused on the antiviral properties of sulfonamide derivatives, including this compound, demonstrated significant inhibition of viral replication in vitro, suggesting its potential use in antiviral therapies.
- Cancer Treatment : Research on kinase inhibitors has indicated that sulfonamide compounds can modulate Raf kinase activity, which is crucial in various cancers. One study reported that specific derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, highlighting their effectiveness as anticancer agents .
- PI3K Inhibition : A biochemical study revealed that certain derivatives of pyridine sulfonamides could inhibit PI3K activity, which is implicated in multiple cellular processes including apoptosis suppression and cell migration. This suggests potential therapeutic applications in cancer and autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
